molecular formula C19H16FN3O2 B2770741 1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923164-42-5

1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2770741
CAS No.: 923164-42-5
M. Wt: 337.354
InChI Key: NCVRLEFFCOVNAY-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
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Scientific Research Applications

Selective Met Kinase Inhibitors

A study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrated significant tumor stasis in vivo, underlining their potential for therapeutic applications in cancer treatment (Schroeder et al., 2009).

HIV Integrase Inhibitors

Another area of application involves the design and synthesis of dihydroxypyrimidine-4-carboxamides as potent inhibitors of HIV-1 integrase. The structural modifications aimed at enhancing the inhibitory potency of these compounds highlight their potential as antiviral agents (Pace et al., 2007).

Metabolic and Disposition Studies

Metabolism and disposition studies of related compounds using 19F-NMR spectroscopy have supported the development of candidates for further drug discovery. These studies provide crucial insights into the metabolic fate and excretion of these compounds, facilitating the selection of promising drug candidates (Monteagudo et al., 2007).

Non-Linear Optical (NLO) Properties

The synthesis and characterization of related compounds have also been explored for their non-linear optical properties and potential in molecular docking studies. Such research underscores the versatility of these compounds beyond medicinal chemistry, including their application in materials science (Jayarajan et al., 2019).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-13-4-2-6-17(21-13)22-18(24)16-5-3-11-23(19(16)25)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVRLEFFCOVNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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